molecular formula C11H19N5O2 B13586842 tert-butyl3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

tert-butyl3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B13586842
M. Wt: 253.30 g/mol
InChI Key: UXUSXXOVLJCJLA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a 1,2,4-triazole moiety and a tert-butyl ester group. Its molecular formula is C₁₁H₁₉N₅O₂, with a molecular weight of 253.30 g/mol . The compound is notable for its dual functionality: the triazole ring provides sites for hydrogen bonding and π-π interactions, while the tert-butyl group enhances steric bulk and lipophilicity.

Synthetic Utility This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents. Its amino-triazole group enables facile derivatization for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C11H19N5O2

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-5-4-7(6-16)8-13-9(12)15-14-8/h7H,4-6H2,1-3H3,(H3,12,13,14,15)

InChI Key

UXUSXXOVLJCJLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=NN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 5-amino-1H-1,2,4-triazole with tert-butyl 3-bromopyrrolidine-1-carboxylate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce hydrogenated triazoles .

Scientific Research Applications

tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine and Triazole Moieties

The table below highlights key differences in biological activity and structural features among closely related compounds:

Compound Name Structural Features Notable Activity Reference
tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate Pyrrolidine + 1,2,4-triazole + tert-butyl ester Intermediate for kinase inhibitors
tert-Butyl 3-(5-bromopyrimidin-2-yl)pyrrolidine-1-carboxylate Pyrrolidine + bromopyrimidine Enhanced receptor binding (e.g., kinase targets)
tert-Butyl 3-(4-aminopyridin-2-yl)pyrrolidine-1-carboxylate Pyrrolidine + aminopyridine Neuroprotective effects in preclinical models
tert-Butyl 3-(((1-methyl-1H-1,2,4-triazol-5-yl)methyl)amino)pyrrolidine-1-carboxylate Pyrrolidine + methyl-triazole Potential antimicrobial activity
tert-Butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate Azetidine + 1,2,4-triazole Improved metabolic stability due to smaller ring size

Key Observations :

  • Ring Size : Azetidine-containing analogues (e.g., CAS 1429217-52-6) exhibit greater metabolic stability compared to pyrrolidine-based compounds due to reduced ring flexibility .

Comparison with Piperidine and Piperazine Analogues

Compounds with alternative ring systems demonstrate distinct pharmacological profiles:

Compound Name Core Structure Unique Properties Reference
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate Piperidine Higher conformational rigidity; used in CNS drug discovery
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Piperazine Enhanced solubility; potential for antidepressant activity

Critical Insight :
Piperidine and piperazine derivatives often exhibit improved pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to pyrrolidine analogues, but they may lack the stereochemical diversity of pyrrolidine-based scaffolds .

Functional Group Variations

Modifications to the ester group or triazole substituents significantly alter reactivity:

Compound Name Functional Group Modification Impact Reference
tert-Butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate Hydroxymethyl + methoxyphenyl Increased polarity; potential for anticancer activity
tert-Butyl (E)-3-(3-(dimethylamino)but-2-enoyl)pyrrolidine-1-carboxylate Enone + dimethylamino Enhanced electrophilicity; used in Michael addition reactions

Synthetic Implications: Hydroxymethyl groups improve water solubility, whereas electron-withdrawing groups (e.g., enones) facilitate nucleophilic attacks in synthetic pathways .

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